molecular formula C7H15Cl2N3 B2685088 N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride CAS No. 2460756-55-0

N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride

Cat. No.: B2685088
CAS No.: 2460756-55-0
M. Wt: 212.12
InChI Key: AKGCVPWCNXRCOD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of the compound is 198.09 . It is a solid at room temperature . The compound should be stored in a refrigerator . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available.

Scientific Research Applications

Crystal and Electronic Structure Analysis

Research on compounds structurally related to N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine; dihydrochloride includes studies on the crystal and electronic structures of analogous compounds. For example, a study on N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine explored its crystal structure, highlighting intermolecular interactions and stacking phenomena (Aydın et al., 2017).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including derivatives structurally similar to N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine, have been synthesized and studied for their DNA binding propensity and nuclease activity, demonstrating their potential in therapeutic applications (Kumar et al., 2012).

Antibacterial Properties

Compounds derived from pyrazolone, akin to N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine, have been synthesized and tested for their antibacterial properties, offering insights into their chemotherapeutic potential (Ahmed et al., 2006).

Coordination Chemistry and Catalysis

The synthesis and characterization of complexes involving Mn(II) with ligands similar to N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine showcase their relevance in coordination chemistry and potential applications in catalysis (Goodson et al., 1990).

Medicinal Chemistry

Research into compounds like 4-methylpyrazole, which share a core structural motif with N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine, has explored their medicinal applications, such as in managing reactions between alcohol and disulfiram (Lindros et al., 1981).

Synthesis and Drug Development

Investigations into the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives via iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds with N,N-dimethylaniline demonstrate the synthetic utility of compounds structurally related to N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine in developing new drugs (Li et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Properties

IUPAC Name

N-methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-8-4-3-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGCVPWCNXRCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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